molecular formula C10H8F2O2 B1586453 4,4-Difluoro-1-phenylbutane-1,3-dione CAS No. 62679-61-2

4,4-Difluoro-1-phenylbutane-1,3-dione

Cat. No. B1586453
CAS RN: 62679-61-2
M. Wt: 198.17 g/mol
InChI Key: JTIPWONXTZMDOK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand . It has a molecular formula of C10H8F2O2 and an average mass of 198.166 Da .


Synthesis Analysis

This compound can be synthesized by reacting acetophenone with methyl-difluoroacetate . It has also been used as a ligand to form metal complexes, such as with terbium(III) ion complexes .


Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane-1,3-dione group, with two fluorine atoms attached to the fourth carbon .


Chemical Reactions Analysis

This compound has been used in the synthesis of metal complexes. For example, it has been used as a ligand to form terbium(III) ion complexes . It has also been used in the synthesis of copper(II) and nickel(II) complexes .


Physical And Chemical Properties Analysis

4,4-Difluoro-1-phenylbutane-1,3-dione has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±30.0 °C at 760 mmHg, and a flash point of 104.3±18.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Reactions and Synthesis

4,4-Difluoro-1-phenylbutane-1,3-dione has been utilized in various chemical reactions and synthesis processes. For instance, its derivatives are involved in reactions with 1,8-Diazabicyclo[5.4.0]undec-7-ene, leading to the formation of difluorodienes and other compounds under specific conditions (Elsheimer, Foti, & Bartberger, 1996). Furthermore, its reactivity in the presence of iodobenzene diacetate under the influence of copper(II) and 2,2'-biimidazole has been explored, yielding unexpected products (Zhou, Zeng, & Zou, 2010).

Applications in Polymer Science

The compound has been studied for its potential in photostabilizing polymers. Research indicates that β-dicarbonyl compounds like 4,4-Difluoro-1-phenylbutane-1,3-dione can effectively photostabilize the photodegradation of polyisoprene in solutions, which is important in the field of polymer science and material engineering (Wu, Chang, Mou, & Rabek, 1991).

Gas Chromatography and Metal Chelates

This compound also plays a role in gas chromatography, particularly in the study of chelates derived from aromatic β-diketones. Its behavior in gas chromatographic analysis, when compared to its non-fluorinated counterparts, demonstrates notable differences, suggesting its utility in analytical chemistry (Dilli & Robards, 1985).

Radical Cyclization and Organic Synthesis

In organic synthesis, 4,4-Difluoro-1-phenylbutane-1,3-dione has been used in radical cyclizations with dienes, mediated by Mn(OAc)3. This process yields various dihydrofurans and unexpected products, highlighting its versatility in synthetic organic chemistry (Yılmaz, Yılmaz, & Pekel, 2011).

Complexation with Metals

The compound's ability to form complexes with metals such as copper(II) is another significant application. Studies on the complexation behavior with copper(II) reveal insights into coordination chemistry and potential applications in catalysis and material science (Kopylovich et al., 2011).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound has been used in the synthesis of terbium(III) ion complexes, which exhibited ligand sensitized green emission at 546 nm associated with 5D4 → 7F5 transitions of terbium ion in the emission spectra . These terbium(III) complexes can be used as one of the green components in light-emitting material and in display devices .

properties

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378940
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-phenylbutane-1,3-dione

CAS RN

62679-61-2
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Yılmaz, EVB Yılmaz, AT Pekel - Helvetica Chimica Acta, 2011 - Wiley Online Library
Radical cyclizations of fluorinated 1,3‐dicarbonyl compounds with dienes mediated by Mn(OAc) 3 afforded 4,5‐dihydrofurans containing difluoroacetyl, trifluoroacetyl, or …
Number of citations: 18 onlinelibrary.wiley.com
M Bala, S Kumar, R Devi, A Khatkar, VB Taxak… - Journal of …, 2018 - Springer
A series of five new terbium(III) ion complexes with 4,4-difluoro-1-phenylbutane-1,3-dione (HDPBD) and anciliary ligands was synthesized. The composition and properties of …
Number of citations: 14 link.springer.com
VE Gontcharenko, MA Kiskin, VD Dolzhenko… - Molecules, 2021 - mdpi.com
Three novel lanthanide complexes with the ligand 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione (HL), namely [LnL 3 (H 2 O) 2 ], Ln = Eu, Gd and Tb, were synthesized, …
Number of citations: 30 www.mdpi.com
X Yang, S Shui, X Chen, F Wu - Journal of Fluorine Chemistry, 2010 - Elsevier
Bromodifluoromethyl substituted β-diketone 3a–3d, prepared from corresponding ketones and ethyl bromodifluoroactate in the presence of sodium methoxide, reacted with aryl …
Number of citations: 18 www.sciencedirect.com
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2021 - Springer
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. …
Number of citations: 8 link.springer.com
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2023 - Springer
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | SpringerLink Skip to main content Advertisement SpringerLink Log in Menu …
Number of citations: 0 link.springer.com
J Li, MP Lynch, KL DeMello, SM Sakya… - Bioorganic & medicinal …, 2005 - Elsevier
The synthesis of a novel canine COX-2 selective inhibitor, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, and its in vitro and in vivo profile are described. …
Number of citations: 16 www.sciencedirect.com
GM Butov, VM Mokhov, GY Parshin, RU Kunaev… - Russian Journal of …, 2008 - Springer
A convenient one-step procedure has been developed for the synthesis of fluorine-containing 2-(adamant-l-yl)-1,3-diketones by reaction of fluorinated 1,3-diketones with 1,3-…
Number of citations: 14 link.springer.com
GM Butov, VM Mokhov, GY Parshin… - Russian journal of …, 2010 - search.ebscohost.com
4-(1-Adamantyl)-3-polyfluoromethylpyrazoles were synthesized for the first time in high yields by condensation of fluorinated 2-(1-adamantyl)-1, 3-diketones with hydrazine hydrate. …
Number of citations: 2 search.ebscohost.com

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